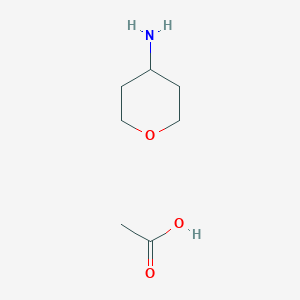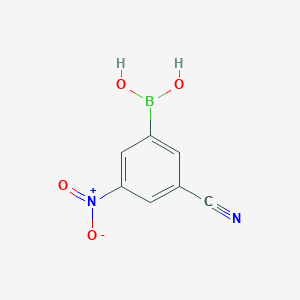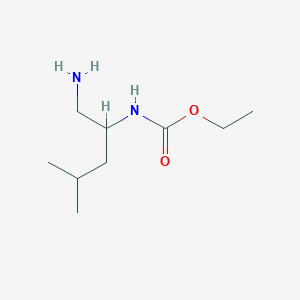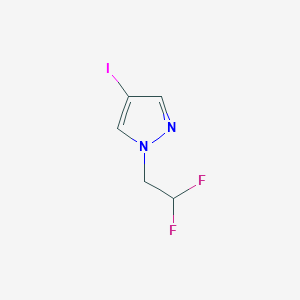
1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole
Übersicht
Beschreibung
“1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The compound also contains a 2,2-difluoroethyl group and an iodine atom .
Synthesis Analysis
While specific synthesis methods for “1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole” are not available, the synthesis of similar compounds often involves reactions of phosphorus-containing nucleophiles with polyfluorinated organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by its individual components: the pyrazole ring, the 2,2-difluoroethyl group, and the iodine atom .
Chemical Reactions Analysis
The chemical reactions of “1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole” would depend on the reactivity of its components. Organophosphorus compounds, for example, engage in a wide range of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole”, such as melting point, boiling point, and solubility, would be determined by its molecular structure .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
1-(2,2-Difluoroethyl)-4-Iodo-1H-Pyrazole and its derivatives are garnering interest in the field of cancer research. Pyrazolines, a related compound class, have been extensively investigated due to their significant biological properties, including anticancer effects. These compounds exhibit diverse biological activities, prompting research into their therapeutic potential (Ray et al., 2022; Shaaban et al., 2012).
Synthetic Strategies and Medicinal Aspects
In the realm of pharmaceutical chemistry, the synthesis and bioevaluation of novel pyrazole derivatives, including 1-(2,2-Difluoroethyl)-4-Iodo-1H-Pyrazole, are of significant interest due to their potential physical and chemical properties, which can lead to applications in areas like herbicidal, antimicrobial, antifungal, antiviral, and antioxidant treatments (Sheetal et al., 2018; Dar & Shamsuzzaman, 2015).
Anti-Inflammatory and Antibacterial Properties
The trifluoromethylpyrazoles, closely related to 1-(2,2-Difluoroethyl)-4-Iodo-1H-Pyrazole, have been studied for their potential as anti-inflammatory and antibacterial agents. These studies have revealed that the positioning of the trifluoromethyl group significantly affects the activity profile of the compounds, making them promising candidates for developing novel agents with minimal side effects (Kaur et al., 2015).
Chemotherapy and Drug Synthesis
Pyrazole derivatives, including 1-(2,2-Difluoroethyl)-4-Iodo-1H-Pyrazole, are recognized for their potential in the synthesis of chemotherapy drugs and other pharmaceuticals. These derivatives serve as valuable synthons in organic synthesis due to their wide range of biological activities. Their properties are leveraged to design and develop potent therapeutic agents with improved efficacy (Dar & Shamsuzzaman, 2015; Gomaa & Ali, 2020).
Multicomponent Synthesis
The use of multicomponent reactions (MCRs) for the synthesis of pyrazole derivatives, including 1-(2,2-Difluoroethyl)-4-Iodo-1H-Pyrazole, has been highlighted for its efficiency and potential in generating biologically active molecules. This method is particularly noted for its application in creating antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory agents, showcasing the versatility of pyrazole derivatives in medicinal chemistry (Becerra et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,2-difluoroethyl)-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2IN2/c6-5(7)3-10-2-4(8)1-9-10/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSRTVCUCSNIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole | |
CAS RN |
1344078-17-6 | |
| Record name | 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



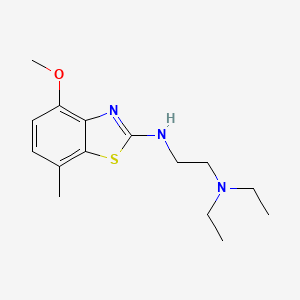
![3-{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B1453510.png)
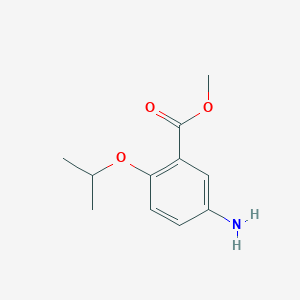
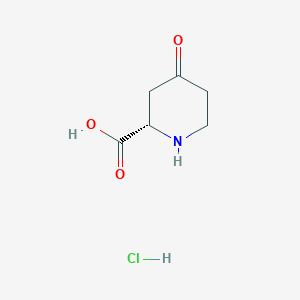
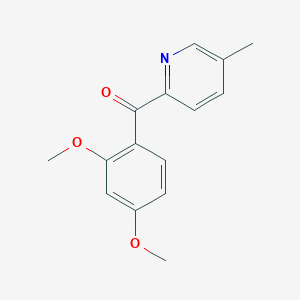
![Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B1453519.png)
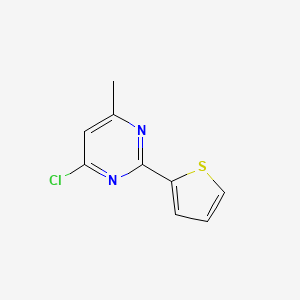
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1453521.png)
